4-(Pyrimidin-2-ylamino)benzoic acid
Overview
Description
4-(Pyrimidin-2-ylamino)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrimidine ring via an amino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Mechanism of Action
Target of Action
The primary target of 4-(Pyrimidin-2-ylamino)benzoic acid is the Retinoid X receptor alpha (RXRα) . RXRα is a nuclear receptor that controls gene expression and plays a crucial role in cellular differentiation and proliferation .
Mode of Action
This compound interacts with RXRα as an antagonist . It binds to the ligand-binding domain (LBD) of RXRα with submicromolar affinity . This binding inhibits the activity of RXRα, leading to changes in gene expression .
Biochemical Pathways
The interaction of this compound with RXRα affects the Hedgehog signaling pathway . This pathway is crucial for cell differentiation, growth, and survival . The antagonistic action of the compound on RXRα can lead to the inhibition of this pathway, affecting the downstream cellular processes .
Result of Action
The binding of this compound to RXRα leads to significant molecular and cellular effects. It induces time- and dose-dependent cleavage of poly ADP-ribose polymerase and significantly stimulates caspase-3 activity . These actions lead to RXRα-dependent apoptosis, or programmed cell death . This makes the compound a potential candidate for anticancer therapy .
Biochemical Analysis
Biochemical Properties
4-(Pyrimidin-2-ylamino)benzoic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with retinoid X receptor alpha (RXRα), acting as an antagonist . This interaction inhibits the activity of RXRα, which is involved in various cellular processes, including gene expression and cell signaling pathways. The nature of this interaction involves binding to the ligand-binding domain of RXRα, leading to inhibition of its activity and subsequent effects on cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and promoting the cleavage of poly ADP-ribose polymerase . This compound also affects cell proliferation and viability, making it a potential candidate for anticancer therapies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the ligand-binding domain of RXRα with high affinity, leading to inhibition of its activity . This inhibition results in the downregulation of RXRα target genes, which are involved in cell proliferation and survival. Additionally, this compound induces apoptosis through the activation of caspase-3 and the cleavage of poly ADP-ribose polymerase, leading to programmed cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of RXRα activity and prolonged effects on cell signaling pathways and gene expression . Degradation of the compound over time can lead to a decrease in its efficacy and changes in its impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RXRα activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism affects its bioavailability, efficacy, and toxicity. Enzymes involved in the metabolism of this compound include cytochrome P450 enzymes, which catalyze its biotransformation into active or inactive metabolites . These metabolic pathways influence the compound’s effects on metabolic flux and metabolite levels, impacting its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . These interactions affect the localization and accumulation of this compound, influencing its efficacy and toxicity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms affect the compound’s interactions with biomolecules and its overall biological activity. For example, the localization of this compound to the nucleus allows it to interact with nuclear receptors like RXRα, modulating gene expression and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-ylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-chloropyrimidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzoic acid attacks the chloropyrimidine, resulting in the formation of the desired product .
Reaction Conditions:
Reagents: 4-aminobenzoic acid, 2-chloropyrimidine
Solvent: Dimethylformamide (DMF) or similar polar aprotic solvent
Base: Potassium carbonate or sodium hydroxide
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-ylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Acylated or sulfonated derivatives.
Scientific Research Applications
4-(Pyrimidin-2-ylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyrimidin-2-ylamino)benzohydrazide
- 4-(Pyrimidin-2-ylamino)benzenesulfonamide
- 4-(Pyrimidin-2-ylamino)benzoyl derivatives
Uniqueness
4-(Pyrimidin-2-ylamino)benzoic acid is unique due to its specific interaction with RXRa, which distinguishes it from other similar compounds. Its ability to selectively bind and modulate RXRa activity makes it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
4-(pyrimidin-2-ylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-10(16)8-2-4-9(5-3-8)14-11-12-6-1-7-13-11/h1-7H,(H,15,16)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDXNIXEOKDJKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649927 | |
Record name | 4-[(Pyrimidin-2-yl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920287-46-3 | |
Record name | 4-[(Pyrimidin-2-yl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(pyrimidin-2-yl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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